1-(3,4-dimethoxyphenyl)-2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone;hydrobromide
Description
1-(3,4-dimethoxyphenyl)-2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone;hydrobromide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a dimethoxyphenyl group with a dimethyl-dihydro-pyrimido-benzimidazolyl moiety, making it an interesting subject for chemical and biological studies.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3.BrH/c1-14-10-17-18(11-15(14)2)25(22-23-8-5-9-24(17)22)13-19(26)16-6-7-20(27-3)21(12-16)28-4;/h6-7,10-12H,5,8-9,13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHDYOZELAAIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NCCCN23)CC(=O)C4=CC(=C(C=C4)OC)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone;hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-dimethoxyphenyl precursor, followed by the formation of the pyrimido-benzimidazolyl intermediate. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a suitable solvent, temperature control, and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxyphenyl)-2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives with potential biological activities.
Scientific Research Applications
1-(3,4-dimethoxyphenyl)-2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone;hydrobromide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethoxyphenyl)-2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone
- 1-(3,4-dimethoxyphenyl)-2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone;hydrochloride
Uniqueness
1-(3,4-dimethoxyphenyl)-2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone;hydrobromide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
